
3-(2-Methylazepan-1-yl)-1-phenylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylazepan-1-yl)-1-phenylpropan-1-ol is a chemical compound that belongs to the class of organic compounds known as azepanes. Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a phenyl group attached to a propanol moiety, which is further substituted with a 2-methylazepan-1-yl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylazepan-1-yl)-1-phenylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylpropan-1-ol with 2-methylazepane under specific reaction conditions. The reaction typically requires the use of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process may include continuous flow reactors, automated control systems, and purification steps to ensure the consistent quality of the final product. Industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
化学反应分析
Types of Reactions
3-(2-Methylazepan-1-yl)-1-phenylpropan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic or basic conditions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
3-(2-Methylazepan-1-yl)-1-phenylpropan-1-ol has a wide range of scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It serves as a tool for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 3-(2-Methylazepan-1-yl)-1-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The molecular targets and pathways involved depend on the specific application and context of use. Detailed studies on the compound’s mechanism of action provide insights into its potential therapeutic and industrial applications.
相似化合物的比较
Similar Compounds
- 3-(2-Methylazepan-1-yl)-1-phenylpropan-1-one
- 3-(2-Methylazepan-1-yl)-1-phenylpropan-2-ol
- 3-(2-Methylazepan-1-yl)-1-phenylpropan-1-amine
Uniqueness
Compared to similar compounds, 3-(2-Methylazepan-1-yl)-1-phenylpropan-1-ol exhibits unique properties due to the presence of the hydroxyl group on the propanol moiety. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various chemical and biological applications. The specific arrangement of the azepane and phenyl groups also contributes to its distinct chemical behavior and interactions.
属性
CAS 编号 |
7468-19-1 |
|---|---|
分子式 |
C16H25NO |
分子量 |
247.38 g/mol |
IUPAC 名称 |
3-(2-methylazepan-1-yl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C16H25NO/c1-14-8-4-3-7-12-17(14)13-11-16(18)15-9-5-2-6-10-15/h2,5-6,9-10,14,16,18H,3-4,7-8,11-13H2,1H3 |
InChI 键 |
KWHKVRPCRAWUKO-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCCN1CCC(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



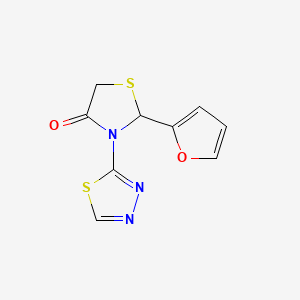
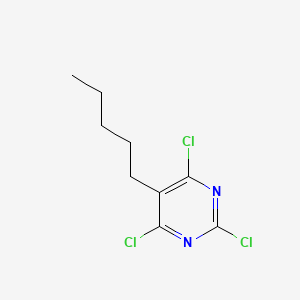
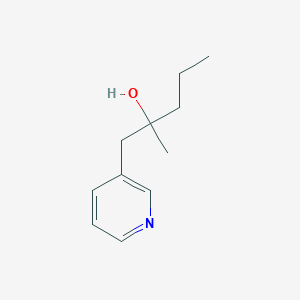
![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)
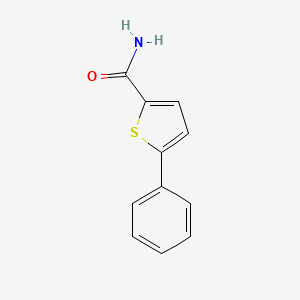
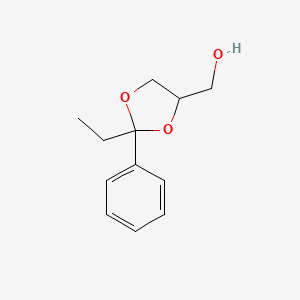


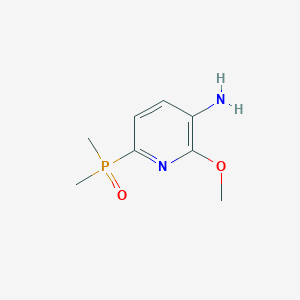
![Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]-](/img/structure/B13997985.png)

![N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B13997993.png)
